Home > Products > Screening Compounds P49403 > Phenanthridin-6-ylmethyl Valsartan
Phenanthridin-6-ylmethyl Valsartan -

Phenanthridin-6-ylmethyl Valsartan

Catalog Number: EVT-13576008
CAS Number:
Molecular Formula: C24H27N5O3
Molecular Weight: 433.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Phenanthridin-6-ylmethyl Valsartan is a compound derived from Valsartan, a well-known angiotensin II receptor blocker used primarily in the treatment of hypertension, heart failure, and diabetic nephropathy. Valsartan itself is classified as a non-peptide compound that contains a mono-carboxylic acid and amide functional groups, derived from L-valine. The addition of the phenanthridin-6-ylmethyl moiety enhances its pharmacological properties and potential applications in medicinal chemistry.

Source

Valsartan was first approved for medical use in Europe in 1996 and later in the United States in 1997. It is marketed under various brand names, including Diovan and Entresto, and is recognized for its efficacy in managing cardiovascular diseases .

Classification

Phenanthridin-6-ylmethyl Valsartan falls under the category of angiotensin II receptor blockers (ARBs). This class of medications works by selectively blocking the angiotensin type 1 receptor (AT1), thereby inhibiting the effects of angiotensin II, which include vasoconstriction and stimulation of aldosterone release .

Synthesis Analysis

Methods

The synthesis of Phenanthridin-6-ylmethyl Valsartan involves several key steps:

  1. Preparation of Phenanthridine Derivatives: The synthesis begins with the formation of phenanthridine derivatives through cyclization reactions involving appropriate precursors.
  2. Methylation Reaction: The phenanthridine derivative is then subjected to a methylation reaction to introduce the methyl group at the 6-position.
  3. Coupling with Valsartan: The final step involves coupling the methylated phenanthridine with Valsartan, typically using coupling agents like carbodiimides to facilitate the formation of the amide bond.

Technical Details

The synthesis requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to achieve high yields and purity. Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor the progress and confirm the structure of intermediates and final products.

Molecular Structure Analysis

Structure

The molecular formula for Phenanthridin-6-ylmethyl Valsartan can be represented as C25_{25}H30_{30}N2_2O3_3, indicating it contains 25 carbon atoms, 30 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms. The structure features a phenanthridine ring system linked to the Valsartan moiety through a methylene bridge.

Data

The molecular weight is calculated to be approximately 406.52 g/mol. The structural representation can be visualized using software tools that allow for three-dimensional modeling, which aids in understanding its interaction with biological targets.

Chemical Reactions Analysis

Reactions

Phenanthridin-6-ylmethyl Valsartan undergoes various chemical reactions typical for amide-containing compounds:

  1. Hydrolysis: Under acidic or basic conditions, it can hydrolyze to form Valsartan and phenanthridine derivatives.
  2. Oxidation: The compound may also be subject to oxidation reactions that could modify its functional groups.
  3. Degradation Products: Studies have identified degradation products formed under stress conditions such as UV exposure or oxidative stress, which can affect its stability and efficacy .

Technical Details

The identification of degradation products typically involves advanced analytical techniques such as mass spectrometry (MS) and NMR spectroscopy, which provide insights into structural changes over time.

Mechanism of Action

Process

Phenanthridin-6-ylmethyl Valsartan operates through a mechanism similar to that of standard Valsartan. It acts as an antagonist at the angiotensin type 1 receptor (AT1), blocking the binding of angiotensin II. This blockade leads to:

  • Vasodilation: Reduced vascular resistance resulting in lower blood pressure.
  • Decreased Aldosterone Secretion: This results in reduced sodium reabsorption by the kidneys.
  • Cardiovascular Protection: It helps prevent adverse cardiovascular events such as myocardial infarction and stroke .

Data

Preclinical studies suggest that modifications like those present in Phenanthridin-6-ylmethyl Valsartan may enhance its binding affinity or selectivity towards AT1 receptors compared to traditional Valsartan.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide (DMSO) but poorly soluble in water.

Chemical Properties

  • Stability: The compound exhibits stability under normal conditions but may degrade under extreme pH or oxidative environments.
  • Melting Point: Specific melting point data should be determined experimentally but can be inferred based on similar compounds.

Relevant analyses include thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess thermal stability.

Applications

Phenanthridin-6-ylmethyl Valsartan has potential applications in:

  1. Pharmaceutical Development: As an antihypertensive agent with enhanced properties for treating cardiovascular diseases.
  2. Research: Studied for its effects on renal protection mechanisms in diabetic nephropathy.
  3. Drug Formulation: Investigated for use in combination therapies with other antihypertensive agents to improve patient outcomes.
Introduction to Phenanthridin-6-ylmethyl Valsartan in Pharmaceutical Chemistry

Role in the Sartan Drug Class: Structural Analogues and Functional Derivatives

Phenanthridin-6-ylmethyl Valsartan represents a structurally modified derivative of the angiotensin II receptor blocker (ARB) valsartan (Diovan®), distinguished by its tetracyclic phenanthridine-tetrazole fusion. This transformation occurs when the biphenyl-tetrazole moiety characteristic of sartan-class drugs undergoes photochemically induced ring contraction and cyclization. Unlike therapeutically active sartans—which share a common biphenyltetrazole scaffold enabling targeted blockade of the angiotensin II type 1 (AT1) receptor—this compound lacks the carboxylic acid group essential for receptor binding affinity and functional antagonism [1] [7]. Its emergence highlights the vulnerability of tetrazole rings in ARBs to rearrangement under stress conditions, a phenomenon observed across multiple sartan analogs including losartan and irbesartan [3] [7].

Table 1: Structural Comparison of Sartan-Class Compounds

CompoundCore StructureKey Functional GroupsModification Origin
ValsartanBiphenyltetrazoleCarboxylate, tetrazole, isobutylamideParent drug
Phenanthridin-6-ylmethyl ValsartanTetracyclic fused phenanthridineDecarboxylated, contracted tetrazole ringPhotodegradation impurity
LosartanBiphenyltetrazole with imidazoleHydroxymethylimidazole, tetrazoleTherapeutic ARB
IrbesartanBiphenyltetrazole with cyclopentaneTetrazole, spirocyclopentaneTherapeutic ARB

Significance as a Degradation Byproduct or Impurity in Valsartan Formulations

Phenanthridin-6-ylmethyl Valsartan (referred to as DP-2 in analytical studies) constitutes a critical photodegradation impurity in valsartan active pharmaceutical ingredients (APIs) and formulated products. Generated under ICH Q1B-compliant photostability testing conditions (UV-Vis radiation >320 nm), it arises through a multi-step degradation pathway initiated by light exposure:

  • Primary Decarboxylation: Valsartan first loses its carboxyl group to form DP-1 (N-[2´-(1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-N-isobutylpentanamide), detected at ~8% yield [1] [6].
  • Tetrazole Contraction and Cyclization: DP-1 undergoes nitrogen extrusion from the tetrazole ring, followed by intramolecular fusion with the biphenyl system to yield the tetracyclic phenanthridine derivative DP-2, observed at yields up to 40% [1] [6].

Table 2: Analytical Characterization of Phenanthridin-6-ylmethyl Valsartan

ParameterValue/CharacterizationAnalytical Method
Molecular FormulaC₂₄H₂₇N₅O₃HRMS, NMR
Molecular Weight433.50 g/molMS [M+H]⁺ m/z 434.211
Key NMR Signaturesδ 8.65 (d, H-5 phenanthridine), δ 4.95 (s, -CH₂-), δ 3.25 (m, isobutyl CH)¹H/¹³C NMR (DMSO-d6)
Diagnostic MS Fragmentsm/z 434.211 [M+H]⁺, 416 [M-OH]⁺, 276 [phenanthridine]+LC-MS/TOF
Synthetic OriginColumn chromatography purification of photostressed valsartanPreparative isolation

The compound's structural elucidation relies on advanced spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR): 2D-COSY and HMBC confirm the phenanthridine fusion via correlations between biphenyl protons and tetrazole-derived nitrogens [1].
  • Mass Spectrometry: High-resolution TOF-MS identifies the molecular ion at m/z 434.211 (C₂₄H₂₈N₅O₃⁺), with fragmentation patterns revealing loss of the pentanamide side chain (m/z 276) [1] [6].
  • Chromatographic Behavior: Reversed-phase HPLC shows retention time shifts relative to valsartan (e.g., +3.2 min under gradient conditions), aiding impurity tracking [6].

Pharmaceutical significance stems from:

  • Stability Monitoring: Serves as a marker for photodegradation in valsartan products, necessitating light-protective packaging per ICH guidelines [1].
  • Analytical Control Strategies: Requires specialized chromatographic methods (e.g., gradient HPLC with UV/HRMS) for quantification at levels ≥0.1% [1] [6].
  • Regulatory Relevance: Classified as a "potential impurity" requiring identification and control in valsartan manufacturing, particularly following nitrosamine-related recalls that heightened scrutiny of sartan impurities [4] [6].

Table 3: Degradation Pathways Generating Phenanthridine Derivatives in Sartans

DrugStress ConditionPrimary DegradantPhenanthridine AnalogYield
ValsartanUV-Vis (>320 nm)DP-1 (decarboxylated valsartan)DP-2 (phenanthridin-6-ylmethyl)≤40%
IrbesartanAcidic photolysisTetrazolo[1,5-f]phenanthridine2-butyl-3-(phenanthridin-6-ylmethyl)-diazaspiroenone~12%
LosartanPMS/Fe(II) oxidationDiazirino[1,3f]phenanthridineMultiple oxidized phenanthridines0.2-9.3%

The consistent emergence of phenanthridine-type structures across stressed sartans—including irbesartan's "tetrazolo[1,5-f]phenanthridine" and losartan's "diazirino[1,3f]phenanthridine" degradants—confirms the inherent reactivity of the biphenyltetrazole scaffold under oxidative and photolytic conditions [3] [7]. This underscores the importance of Phenanthridin-6-ylmethyl Valsartan as a model compound for understanding degradation pathways in tetrazole-containing pharmaceuticals. Its isolation and characterization enable the development of stability-indicating methods that ensure valsartan product quality throughout the shelf life, minimizing patient exposure to unintended transformation products [1] [6].

Properties

Product Name

Phenanthridin-6-ylmethyl Valsartan

IUPAC Name

(2S)-3-methyl-2-[pentanoyl(tetrazolo[1,5-f]phenanthridin-6-ylmethyl)amino]butanoic acid

Molecular Formula

C24H27N5O3

Molecular Weight

433.5 g/mol

InChI

InChI=1S/C24H27N5O3/c1-4-5-10-21(30)28(22(15(2)3)24(31)32)14-16-11-12-18-17-8-6-7-9-19(17)23-25-26-27-29(23)20(18)13-16/h6-9,11-13,15,22H,4-5,10,14H2,1-3H3,(H,31,32)/t22-/m0/s1

InChI Key

WTOMWKQRLUEBQX-QFIPXVFZSA-N

Canonical SMILES

CCCCC(=O)N(CC1=CC2=C(C=C1)C3=CC=CC=C3C4=NN=NN24)C(C(C)C)C(=O)O

Isomeric SMILES

CCCCC(=O)N(CC1=CC2=C(C=C1)C3=CC=CC=C3C4=NN=NN24)[C@@H](C(C)C)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.